molecular formula C17H17BrClNO3 B4113230 2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

Cat. No. B4113230
M. Wt: 398.7 g/mol
InChI Key: JMIGQAQGROKGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BPP and has been extensively studied for its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of BPP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of prostaglandin E2 (PGE2) production. COX-2 is an enzyme that plays a key role in inflammation, and its inhibition by BPP results in the suppression of inflammation and pain. PGE2 is a pro-inflammatory mediator that is involved in the development of various inflammatory diseases, and its suppression by BPP further contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
BPP has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to possess anticancer properties and has been studied for its potential use in cancer treatment. BPP has been found to exhibit low toxicity and high selectivity towards COX-2, making it a promising candidate for the development of new anti-inflammatory and anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using BPP in lab experiments include its potent anti-inflammatory and analgesic properties, its low toxicity, and its high selectivity towards COX-2. However, the limitations of using BPP in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of BPP. These include the development of new anti-inflammatory and anticancer drugs based on BPP, the identification of new targets for BPP, and the investigation of its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis process.

Scientific Research Applications

BPP has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and osteoarthritis. BPP has also been shown to possess anticancer properties and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO3/c1-10-8-15(16(22-3)9-14(10)19)20-17(21)11(2)23-13-6-4-12(18)5-7-13/h4-9,11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIGQAQGROKGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.